molecular formula C36H44 B1593199 1,4,7,10-Tetratert-butylperylene CAS No. 677275-33-1

1,4,7,10-Tetratert-butylperylene

Cat. No. B1593199
CAS RN: 677275-33-1
M. Wt: 476.7 g/mol
InChI Key: UUGBGJGAHVLTRN-UHFFFAOYSA-N
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Description

1,4,7,10-Tetratert-butylperylene (TBBP) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively for its wide range of applications in the scientific and industrial research fields. It is a derivative of perylene and is one of the most abundant PAHs in the environment. TBBP has been studied for its potential use in photochemistry, organic synthesis, and organic semiconductors. In addition, it has been used for the study of its biochemical and physiological effects on living organisms.

Scientific Research Applications

Organic Optoelectronic Devices

1,4,7,10-Tetratert-butylperylene: is a solid, yellow crystal with high thermal stability and is insoluble in water but soluble in organic solvents like toluene and dimethylformamide . Its electronic and optical properties make it an excellent material for organic optoelectronic devices such as Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) . In OLEDs, it can be used as an emissive layer due to its ability to emit light upon electrical excitation. For OPVs, its strong absorption in the visible spectrum makes it a potential candidate for photoactive layers.

Organic Semiconductor Material

The compound’s good electronic properties also allow it to function as an organic semiconductor . It can be used in the development of thin-film transistors or integrated in circuits for flexible electronics. Its high melting point suggests stability in various processing conditions, which is crucial for manufacturing semiconductor devices .

Nanotechnology

Lastly, in nanotechnology, this compound can be used to create nanoscale devices or coatings. Its molecular structure allows for the formation of stable nanostructures, which can be used in a variety of applications, from nanoelectronics to nanomedicine.

Each of these applications leverages the unique properties of 1,4,7,10-Tetratert-butylperylene , such as its high thermal stability, electronic properties, and insolubility in water, making it a versatile compound in scientific research .

properties

IUPAC Name

1,4,7,10-tetratert-butylperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44/c1-33(2,3)25-17-15-23-29-21(25)13-19-27(35(7,8)9)31(29)24-16-18-26(34(4,5)6)22-14-20-28(36(10,11)12)32(23)30(22)24/h13-20H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGBGJGAHVLTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C=CC(=C3C2=C(C=C1)C4=C(C=CC5=C(C=CC3=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621642
Record name 1,4,7,10-Tetra-tert-butylperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10-Tetratert-butylperylene

CAS RN

677275-33-1
Record name 1,4,7,10-Tetra-tert-butylperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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